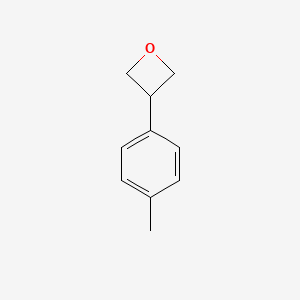
3-(p-Tolyl)oxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-Tolyl)oxetane is an organic compound featuring a four-membered oxetane ring substituted with a p-tolyl group The oxetane ring is a strained, high-energy structure that imparts unique chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)oxetane typically involves cyclization reactions. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an aromatic aldehyde with an alkene . Another approach is the intramolecular etherification of a suitable precursor, such as an epoxide .
Industrial Production Methods: Industrial production of oxetane derivatives often employs high-yield cyclization reactions under controlled conditions. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can produce oxetane rings . The choice of method depends on the desired scale and purity of the final product.
化学反応の分析
Types of Reactions: 3-(p-Tolyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxetane-2-ones, while reduction can yield open-chain alcohols .
科学的研究の応用
3-(p-Tolyl)oxetane has diverse applications in scientific research:
作用機序
The mechanism of action of 3-(p-Tolyl)oxetane involves its ability to undergo ring-opening reactions, which can generate reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The oxetane ring’s strain and reactivity are key factors in its mechanism of action .
類似化合物との比較
Azetidines: Four-membered rings containing nitrogen.
Thietanes: Four-membered rings containing sulfur.
Cyclobutanes: Four-membered rings containing only carbon atoms.
Comparison: 3-(p-Tolyl)oxetane is unique due to the presence of an oxygen atom in the ring, which imparts different reactivity and physicochemical properties compared to azetidines and thietanes. The oxetane ring’s strain and ability to undergo ring-opening reactions make it particularly valuable in synthetic chemistry and drug design .
特性
分子式 |
C10H12O |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
3-(4-methylphenyl)oxetane |
InChI |
InChI=1S/C10H12O/c1-8-2-4-9(5-3-8)10-6-11-7-10/h2-5,10H,6-7H2,1H3 |
InChIキー |
WUUMYDRWZCHSFS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2COC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


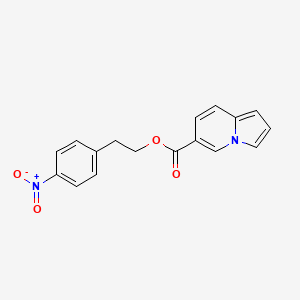
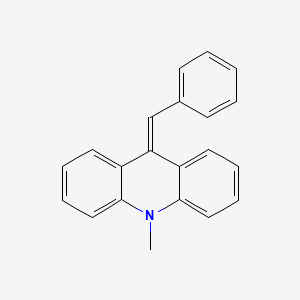
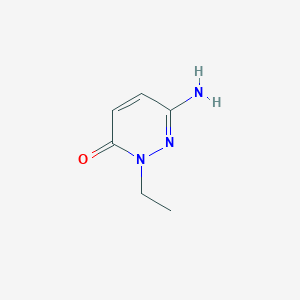
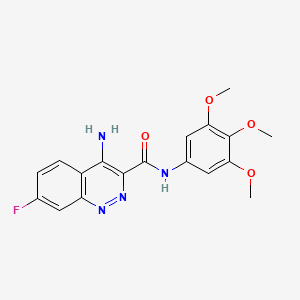
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12926336.png)
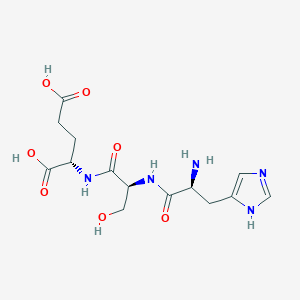
![(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12926343.png)
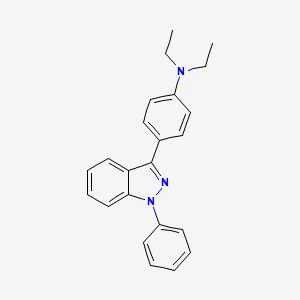
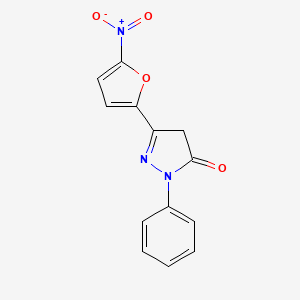
![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
![Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12926373.png)
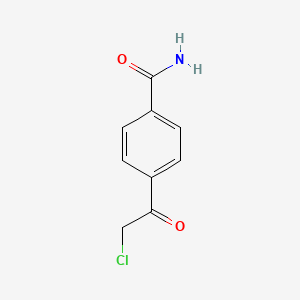
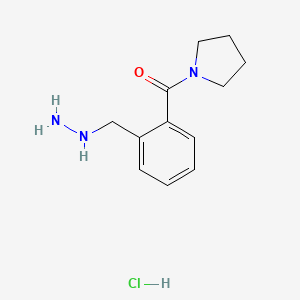
![N-[10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12926391.png)
